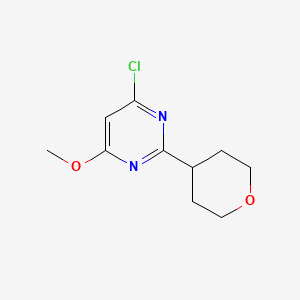

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine

Description

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine (C₁₀H₁₃ClN₂O₂; molecular mass: 228.06656 Da) is a pyrimidine derivative featuring a chloro group at position 4, a methoxy group at position 6, and a tetrahydropyran-4-yl (oxan-4-yl) substituent at position 2.

Properties

IUPAC Name |

4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-14-9-6-8(11)12-10(13-9)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNAVYRYRWDMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2CCOCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine typically involves the reaction of 4-chloro-6-methoxypyrimidine with oxan-4-yl derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Formation of various substituted pyrimidine derivatives.

Oxidation: Formation of oxidized pyrimidine derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Key Chemical Reactions

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives, which may possess distinct biological activities.

- Hydrolysis : The methoxy group can be hydrolyzed to form hydroxyl derivatives, potentially enhancing its reactivity.

Medicinal Chemistry

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine is explored for its potential as a scaffold in drug development due to its ability to inhibit specific protein kinases involved in cancer progression.

Case Study: Protein Kinase Inhibition

- Mechanism of Action : The compound has been shown to inhibit protein kinases, disrupting cellular signaling pathways responsible for cell growth and differentiation.

- Therapeutic Potential : Its inhibition of cell proliferation and induction of apoptosis in cancer cells positions it as a candidate for cancer therapy.

Agrochemicals

The compound is utilized in the development of pesticides and herbicides. Its ability to interfere with biological pathways in pests makes it valuable in agricultural applications.

Example Applications :

- Development of selective herbicides targeting specific weed species.

- Creation of insecticides that disrupt pest metabolism.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with tailored electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Findings

Steric and Electronic Effects :

- Oxan-4-yl Group : The tetrahydropyran ring introduces significant steric bulk, which may reduce reaction rates at C4 compared to smaller substituents like methylsulfanyl . However, its oxygen atom enhances solubility in polar solvents.

- Methylsulfanyl (SMe) : This group facilitates versatile chemistry, including oxidation to sulfones (enabling nucleophilic displacement) and participation in cross-coupling reactions .

- Trifluoromethyl (CF₃) : Strong electron-withdrawing effects activate the C4 chloro group for nucleophilic substitution, making it reactive even under mild conditions .

Synthetic Utility: Methylsulfanyl-substituted pyrimidines are widely used to build polycyclic systems (e.g., thieno[2,3-d]pyrimidines ) and aryl-substituted derivatives via Suzuki coupling .

Physicochemical Properties: Solubility: Methoxymethyl and oxan-4-yl groups improve hydrophilicity compared to non-polar substituents like CF₃ or SMe. Stability: Bulky groups (e.g., oxan-4-yl) may enhance stability against hydrolysis or enzymatic degradation.

Biological Activity

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloro and methoxy group, along with an oxan ring. This unique structure contributes to its biological properties, particularly in the inhibition of specific enzymes and cellular processes.

Target Enzymes

The primary biological activity of this compound is attributed to its interaction with protein kinases . These enzymes play critical roles in various cellular signaling pathways, affecting processes such as cell growth, differentiation, and metabolism. The inhibition of protein kinases can lead to significant changes in cellular behavior, making this compound a potential therapeutic agent in cancer treatment and other diseases.

Mode of Action

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, disrupting normal signaling pathways.

- Impact on Cellular Processes : This inhibition can lead to:

- Cell Growth Regulation : Preventing uncontrolled cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Migration Inhibition : Reducing metastasis in cancer models.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. For instance, studies indicated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics like amoxicillin against certain bacterial strains .

Anticancer Potential

In vitro studies have highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. For example, one study reported IC50 values ranging from 1.1 nM to 4.4 nM against six human cancer cell lines, illustrating its potency as a colchicine binding site inhibitor (CBSI) . The mechanism involves disrupting tubulin polymerization, leading to G2/M phase arrest and apoptosis in cancer cells.

Enzyme Inhibition Studies

Further research has focused on the compound's ability to inhibit key enzymes involved in DNA replication and repair. It has been shown to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The IC50 values for these inhibitions were reported in the low micromolar range, indicating strong potential as a dual inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.